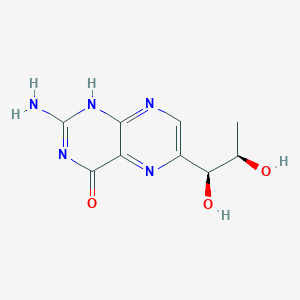

D-Biopterin

描述

生物蝶呤是一种蝶呤衍生物,在许多动物、细菌和真菌物种中作为内源性酶辅因子发挥作用。 它是三磷酸鸟苷的代谢产物,在神经递质如多巴胺、去甲肾上腺素、肾上腺素和血清素的合成中起着至关重要的作用 。 生物蝶呤也参与一氧化氮的合成,使其对各种生理过程至关重要 .

准备方法

合成路线和反应条件: 生物蝶呤可以通过多种方法合成。 一种常见的方法是将二乙酰生物蝶呤在碱性条件下水解,然后提取、氢化和酸调节以获得盐酸沙丙蝶呤 。 该过程包括在高氢气压力下使用铂催化剂进行催化氢化 .

工业生产方法: 生物蝶呤的工业生产涉及类似的合成路线,但规模更大。 该工艺针对高纯度和效率进行了优化,并采用环境友好的溶剂和经济高效的方法 .

化学反应分析

反应类型: 生物蝶呤会经历多种类型的化学反应,包括氧化、还原和取代。 它可以被氧化形成二氢生物蝶呤,并进一步氧化为生物蝶呤 。 还原反应可以将生物蝶呤转化回四氢生物蝶呤 .

常用试剂和条件:

还原: 使用二氢叶酸还原酶的酶促还原.

主要生成产物:

氧化: 二氢生物蝶呤和生物蝶呤.

还原: 四氢生物蝶呤.

科学研究应用

Biochemical Role and Mechanism

D-Biopterin is primarily known for its function as a cofactor for aromatic amino acid hydroxylases (AAAH), which are essential for synthesizing neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it is involved in the metabolism of phenylalanine, a key amino acid in protein synthesis. The biochemical pathways involving this compound include:

- De Novo Synthesis : this compound is synthesized from guanosine triphosphate (GTP) through a series of enzymatic reactions.

- Recycling Pathways : The compound can be converted back to its active form from its oxidized state (dihydrobiopterin) via dihydrobiopterin reductase.

Neurological Disorders

This compound has been studied for its potential therapeutic effects in various neurological conditions:

- Alzheimer's Disease (AD) : Research indicates that this compound administration may improve cognitive function and mitigate metabolic deficits associated with AD. In animal models, it has been shown to enhance memory recognition and reduce oxidative stress in the brain .

- Parkinson's Disease : Given its role in dopamine synthesis, this compound is being investigated for its potential to alleviate symptoms related to dopamine deficiency.

Psychiatric Disorders

Imbalances in biopterin levels have been linked to mood disorders, particularly depression. Studies suggest that restoring normal biopterin levels could have beneficial effects on mood regulation and overall mental health .

Case Study 1: Alzheimer's Disease

A study involving patients with Alzheimer's disease highlighted significantly lower concentrations of biopterin in cerebrospinal fluid compared to healthy controls. This suggests a central deficiency of biopterin may contribute to the pathophysiology of AD .

Case Study 2: Cognitive Impairment in Aging

In a preclinical study using triple-transgenic mice models of Alzheimer's disease, administration of this compound improved cognitive performance and reduced amyloid-beta accumulation. This underscores the potential of this compound as a multi-target therapeutic agent against neurodegenerative diseases .

Research Findings

Recent findings emphasize the multifaceted roles of this compound beyond being merely an enzymatic cofactor:

- Cytoprotection : this compound exhibits antioxidant properties, helping protect cells from oxidative stress and inflammation .

- Mitochondrial Function : It has been recognized as a critical factor for mitochondrial activity, suggesting its involvement in energy metabolism and cell survival pathways .

Data Table: Summary of Applications and Findings

作用机制

相似化合物的比较

与它的类似物相比,生物蝶呤本身在完全氧化形式下几乎没有生物学意义 。 它的还原形式,如四氢生物蝶呤,对于各种生理过程至关重要 .

类似化合物:

四氢生物蝶呤 (BH4): 神经递质合成和一氧化氮产生的必需辅因子.

二氢生物蝶呤 (BH2): 生物蝶呤氧化还原循环中的中间体.

生物蝶呤作为多种酶促反应的辅因子以及其在关键生理过程中的作用,使其成为科学研究和工业应用中极具吸引力的化合物。

生物活性

D-Biopterin, also known as tetrahydrobiopterin (BH4), is a crucial cofactor involved in several biological processes, including the synthesis of neurotransmitters and nitric oxide. This article delves into its biological activity, highlighting its roles in various physiological and pathological contexts, supported by research findings and case studies.

Overview of this compound

This compound is a naturally occurring pteridine derivative that serves as an essential cofactor for enzymes involved in the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It is also vital for the production of nitric oxide (NO) from L-arginine. The biochemical pathways involving this compound are critical for maintaining neurotransmitter balance and vascular health.

Biological Roles

-

Cofactor in Enzymatic Reactions :

- This compound acts as a cofactor for phenylalanine hydroxylase, which converts phenylalanine to tyrosine.

- It is also involved in the hydroxylation of tryptophan to serotonin and tyrosine to dopamine.

- Antioxidant Activity :

- Regulation of Nitric Oxide Synthesis :

Case Study: Cerebral Malaria

A study investigated biopterin levels in children with cerebral malaria (CM) compared to those with uncomplicated malaria and healthy controls. The results indicated that urine levels of BH4 were significantly lower in CM patients (1.10 μmol/mmol creatinine) compared to the other groups, suggesting a correlation between low BH4 levels and impaired NO bioavailability, potentially contributing to severe disease outcomes .

| Group | Median Urine BH4 (μmol/mmol creatinine) | Statistical Significance |

|---|---|---|

| Cerebral Malaria (CM) | 1.10 | p < 0.001 |

| Uncomplicated Malaria (UM) | 2.10 | |

| Healthy Controls (HC) | 1.60 |

Study: Phenylketonuria

In a genetic study involving 35 children diagnosed with phenylketonuria (PKU), researchers identified mutations in the phenylalanine hydroxylase gene that influenced the response to BH4 therapy. Approximately 65% of cases exhibited a classic PKU pattern, with specific mutations correlating with biopterin responsiveness, thereby reducing dietary restrictions for these patients .

This compound's biological activity is mediated through several mechanisms:

- Enzyme Activation : It activates enzymes necessary for neurotransmitter synthesis, thus affecting mood and cognitive functions.

- Regulation of Inflammation : By modulating NO production, this compound plays a role in inflammatory responses, particularly in conditions like diabetes where oxidative stress is prevalent .

- Neuroprotection : Its antioxidant properties contribute to neuroprotection against conditions characterized by oxidative damage .

属性

IUPAC Name |

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36183-24-1, 13039-62-8, 22150-76-1 | |

| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Biopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | biopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Biopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。